1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol
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Overview
Description
1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol is a compound that features a thiophene ring, which is a five-membered ring containing a sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol typically involves the reaction of 3-methylthiophene with ethylamine, followed by a series of steps to introduce the propan-2-ol moiety . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced products.
Scientific Research Applications
1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets. For instance, it may act by blocking certain receptors or enzymes, thereby inhibiting specific signaling pathways. This can lead to various physiological effects, such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol can be compared with other thiophene derivatives, such as:
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: Known for its anti-inflammatory properties.
1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist in the treatment of Alzheimer’s disease.
Properties
Molecular Formula |
C10H17NOS |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
1-[1-(3-methylthiophen-2-yl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C10H17NOS/c1-7-4-5-13-10(7)9(3)11-6-8(2)12/h4-5,8-9,11-12H,6H2,1-3H3 |
InChI Key |
PMUCQTIQBOVYTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NCC(C)O |
Origin of Product |
United States |
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